molecular formula C11H17F3O2 B13666930 9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol

9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol

Cat. No.: B13666930
M. Wt: 238.25 g/mol
InChI Key: MVJDHCIVNYDKGH-UHFFFAOYSA-N
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Description

9-(Trifluoromethyl)-1-oxaspiro[55]undecan-4-ol is a synthetic organic compound characterized by a spirocyclic structure with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol typically involves multi-step organic reactions. One common method includes the reaction of a suitable spirocyclic precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares a similar spirocyclic structure but differs in its functional groups and biological activities.

    8-oxa-2,4-diazaspiro[5.5]undecane: Another spirocyclic compound with distinct chemical properties and applications.

Uniqueness

9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol is unique due to the presence of the trifluoromethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar spirocyclic compounds.

Properties

Molecular Formula

C11H17F3O2

Molecular Weight

238.25 g/mol

IUPAC Name

9-(trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C11H17F3O2/c12-11(13,14)8-1-4-10(5-2-8)7-9(15)3-6-16-10/h8-9,15H,1-7H2

InChI Key

MVJDHCIVNYDKGH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(F)(F)F)CC(CCO2)O

Origin of Product

United States

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